N-(4-fluorophenyl)-3-(methylthio)pyrrolidine-1-carboxamide
Description
N-(4-fluorophenyl)-3-(methylthio)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a fluorine-substituted phenyl ring and a methylthio (SCH₃) group at the 3-position of the pyrrolidine ring.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methylsulfanylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c1-17-11-6-7-15(8-11)12(16)14-10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNIZZVKVEWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(methylthio)pyrrolidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with 3-(methylthio)pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio (-SMe) group at position 3 of the pyrrolidine ring is a key reactive site due to its nucleophilic character and ability to act as a leaving group.
Key Reactions:
-
Thioether Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., acetonitrile) under basic conditions (K₂CO₃) to form sulfonium intermediates, which can further react with nucleophiles .
-
Displacement with Amines : In the presence of strong nucleophiles (e.g., primary amines), the methylthio group undergoes substitution to yield 3-aminopyrrolidine derivatives.
Example Reaction Conditions
Oxidation Reactions
The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions.
Key Pathways:
-
Sulfoxide Formation : Controlled oxidation with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C yields the sulfoxide .
-
Sulfone Formation : Prolonged oxidation with excess H₂O₂ or NaIO₄ converts the sulfide to a sulfone .
Oxidation Selectivity
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (1 equiv) | CH₂Cl₂, 0°C, 1h | Sulfoxide | >95% |
| NaIO₄ (2 equiv) | H₂O/MeOH, 25°C, 6h | Sulfone | 88% |
Hydrolysis of the Carboxamide Group
The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives.
Reaction Conditions:
-
Acidic Hydrolysis : HCl (6M), reflux, 24h → Carboxylic acid .
-
Basic Hydrolysis : NaOH (2M), ethanol, 70°C, 12h → Carboxylate salt .
Hydrolysis Kinetics
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 6M HCl, reflux | 0.12 ± 0.03 | 5.8 h |
| 2M NaOH, 70°C | 0.09 ± 0.02 | 7.7 h |
Ring Functionalization
The pyrrolidine ring can undergo further modifications:
N-Alkylation/Acylation
The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or acylated derivatives .
Example : Reaction with acetyl chloride in CH₂Cl₂/Et₃N yields N-acetylpyrrolidine carboxamide (89% yield) .
Cycloaddition Reactions
The methylthio group facilitates [3+2] cycloadditions with electron-deficient alkynes or nitriles, forming thiophene-fused heterocycles .
Biological Derivatization
In pharmacological contexts, the compound undergoes metabolic transformations:
-
S-Oxidation : Liver microsomes convert the methylthio group to sulfoxide/sulfone metabolites .
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Aromatic Defluorination : Rare under physiological conditions due to the stability of the C-F bond .
Stability Under Synthetic Conditions
The compound shows stability in common organic solvents (DMF, THF, CH₂Cl₂) but degrades in strong acids/bases.
Thermal Stability Data
| Temperature (°C) | Solvent | Degradation After 24h |
|---|---|---|
| 25 | DMF | <5% |
| 80 | DMF | 22% |
| 25 | H₂O/MeOH | 15% |
Key Mechanistic Insights
Scientific Research Applications
Research indicates that N-(4-fluorophenyl)-3-(methylthio)pyrrolidine-1-carboxamide exhibits various pharmacological activities, including:
- Antidepressant Effects : Initially investigated for its antidepressant properties, it functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), although it currently lacks clinical applications in this area .
- TRPA1 Modulation : The compound has been identified as a potential modulator of the TRPA1 receptor, which is involved in pain sensation and inflammatory processes. This suggests a role in treating conditions related to pain and inflammation .
Pharmacological Studies
This compound has been utilized in various pharmacological studies to evaluate its efficacy as an SNRI. Although it has not progressed to clinical use, its mechanisms of action have been explored extensively in laboratory settings.
Pain Management Research
Due to its interaction with TRPA1 receptors, the compound is being studied for potential applications in pain management. Research indicates that modulation of TRPA1 can lead to analgesic effects, making this compound a candidate for further exploration in pain relief therapies .
Case Study 1: Antidepressant Activity
In a study examining the structure-activity relationship (SAR) of similar compounds, this compound was highlighted for its potential antidepressant effects. The study demonstrated that modifications to the pyrrolidine structure could enhance its efficacy as an SNRI, paving the way for future drug development .
Case Study 2: TRPA1 Modulation
A recent investigation into TRPA1 modulators included this compound as part of a series of compounds aimed at understanding their effects on pain pathways. Results indicated that compounds with similar structures showed varying degrees of efficacy in modulating TRPA1 activity, suggesting that this compound may also exhibit significant analgesic properties .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(methylthio)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the methylthio group can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, references a structurally related compound: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (hereafter referred to as "Compound A"). Below is a comparative analysis based on structural features and inferred properties:
Structural Differences and Implications
Aromatic Group Influence: The 4-fluorophenyl group in the target compound is a compact, electron-withdrawing moiety, which may enhance metabolic stability or influence binding affinity in drug-receptor interactions.
Pyrrolidine Modifications: The methylthio group in the target compound introduces a sulfur atom, which could participate in hydrogen bonding or modulate lipophilicity.
Pharmacokinetic and Solid-State Properties :
- Compound A is described in the context of solid-state forms (e.g., salts, polymorphs), which are critical for bioavailability and formulation. The absence of such data for the target compound precludes a direct comparison, but the trifluoroethyl and morpholine groups in Compound A likely enhance crystallinity or salt formation compared to the simpler methylthio-fluorophenyl system .
Limitations and Recommendations
Data Gaps : The provided evidence lacks direct pharmacological, synthetic, or crystallographic data for this compound. Comparative analyses are restricted to structural inferences.
Need for Expanded Sources : Access to databases like PubChem, ChEMBL, or patent repositories (e.g., USPTO, EMBASE) would enable a more rigorous comparison of binding affinities, solubility, or toxicity profiles.
Biological Activity
N-(4-fluorophenyl)-3-(methylthio)pyrrolidine-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structure-activity relationships (SAR), and its pharmacological effects as evidenced by various studies.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several key steps that optimize its bioactivity. The compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities, including antitumor and antiviral effects. The presence of the 4-fluorophenyl and methylthio groups is critical for enhancing its potency.
Key Findings from SAR Studies
- Potency Variations : Different isomers of the compound have shown varying potencies in biological assays. For instance, studies indicated that the *R-*isomer exhibited significantly higher potency compared to its *S-*counterpart, with IC50 values in the low nanomolar range for specific cellular targets .
- Metabolic Stability : Modifications to the methylthio group were explored to enhance metabolic stability while maintaining activity. It was noted that certain modifications led to a reduction in efficacy despite increased potency .
Biological Activity
The biological activity of this compound has been evaluated across various models:
Antitumor Activity
In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.15 | Induction of apoptosis |
| SJSA-1 | 0.22 | Inhibition of MDM2-p53 interaction |
| A549 | 0.24 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may act by inducing apoptosis and disrupting cell cycle progression, particularly in tumor cells .
Antiviral Activity
Recent studies have also explored the antiviral potential of this compound. For instance, it has shown promising results against viral replication in vitro, indicating a possible mechanism involving inhibition of viral entry or replication processes .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Preclinical Models : In murine models, administration of the compound resulted in significant tumor regression, with observed upregulation of apoptotic markers such as cleaved caspase-3 and PARP cleavage .
- Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, showing enhanced efficacy compared to monotherapy, suggesting potential for use in combination treatment regimens .
Q & A
Q. Basic
- NMR : NMR identifies fluorine environment; NMR resolves pyrrolidine ring conformers.
- X-ray crystallography : Resolves stereochemistry and confirms the non-coplanarity of the fluorophenyl and pyrrolidine rings, critical for understanding steric effects .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Challenges arise from fluorine’s electronegativity, which complicates NMR signal assignment.
How does the methylthio (-SMe) substituent influence electronic effects and reactivity compared to other sulfur-containing groups?
Advanced
The methylthio group is a moderate electron donor via σ-induction but participates in conjugation with the pyrrolidine ring. This increases nucleophilicity at the carboxamide nitrogen compared to sulfone derivatives. Computational studies (DFT) can quantify charge distribution, while Hammett parameters () correlate substituent effects with reaction rates in electrophilic substitutions . Comparative studies with -SOMe or -SH analogs reveal divergent reactivity in cross-coupling or oxidation reactions .
What strategies enhance metabolic stability for in vivo pharmacological studies?
Q. Advanced
- Fluorine substitution : The 4-fluorophenyl group reduces oxidative metabolism by CYP450 enzymes due to fluorine’s electronegativity .
- Pyrrolidine ring modification : Introducing α-methyl groups or replacing sulfur with bioisosteres (e.g., sulfoxides) can block metabolic hotspots .
- Deuterium labeling : Strategic deuteration at labile C-H bonds (e.g., pyrrolidine β-positions) prolongs half-life . Validate via microsomal stability assays and LC-MS metabolite profiling.
How can researchers identify biological targets for this compound in oncology or CNS disorders?
Q. Advanced
- Target fishing : Use affinity chromatography with immobilized compound to capture binding proteins, followed by LC-MS/MS identification .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition patterns.
- Molecular docking : Map interactions with receptors like dopamine D or EGFR kinases, leveraging structural data from analogs .
What experimental approaches resolve contradictions in reported biological activity data?
Q. Advanced
- Batch reproducibility : Verify compound purity (>98% HPLC) and confirm polymorphic forms via DSC/PXRD, as solid-state variations alter bioavailability .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability.
- Structural analogs : Compare activity trends with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate substituent effects .
How do researchers design SAR studies to optimize potency against specific enzyme targets?
Q. Advanced
- Core modifications : Replace pyrrolidine with piperidine or azetidine to assess ring size impact on binding.
- Substituent scanning : Test -SMe, -OMe, and -CF groups at the 3-position to map steric/electronic tolerance.
- Bioisosteric replacement : Substitute the fluorophenyl ring with thiophene or pyridine for π-stacking comparisons .
Validate via IC determination and co-crystallization with target enzymes.
What purification techniques are recommended for isolating high-purity batches?
Q. Basic
- Column chromatography : Use silica gel with gradient elution (petroleum ether/EtOAc) for baseline separation.
- Recrystallization : Ethyl acetate/hexane mixtures yield crystals suitable for X-ray analysis .
- Prep-HPLC : C18 columns with acetonitrile/water (+0.1% TFA) resolve polar impurities.
How can catalytic methods improve scalability in multi-step syntheses?
Q. Advanced
- Pd-catalyzed couplings : Suzuki-Miyaura reactions introduce aryl groups at the pyrrolidine nitrogen .
- Flow chemistry : Continuous flow systems with immobilized catalysts (e.g., TEA on polymer supports) enhance reproducibility for large batches .
- Microwave-assisted synthesis : Reduces reaction times for steps like carboxamide formation (30 min vs. 12 h) .
What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced
- ADMET prediction : SwissADME or ADMETLab estimate logP, BBB permeability, and hERG inhibition risks.
- Molecular dynamics (MD) : Simulate binding stability with targets over 100 ns trajectories using AMBER or GROMACS .
- Toxicity alerts : Derek Nexus identifies structural alerts (e.g., Michael acceptors) for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
